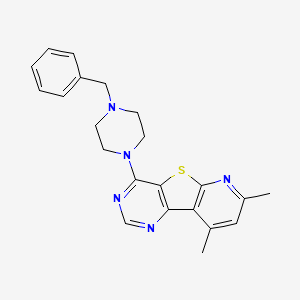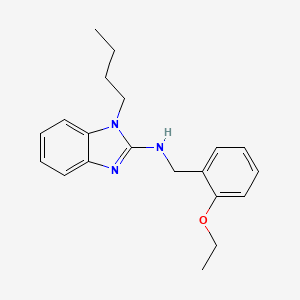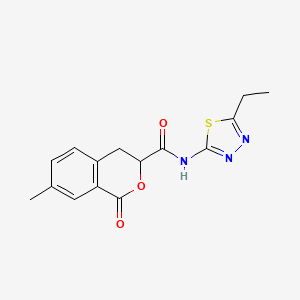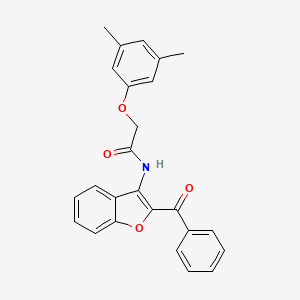![molecular formula C26H21ClN2O3 B11570331 (3E)-6-chloro-3-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11570331.png)
(3E)-6-chloro-3-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-6-Chloro-3-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro-substituted indole ring and a methoxyphenoxyethyl group, making it an interesting subject for chemical synthesis and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-6-chloro-3-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one typically involves multiple steps. One common approach is the condensation of 6-chloroindole-2,3-dione with 1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-6-Chloro-3-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(3E)-6-Chloro-3-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3E)-6-chloro-3-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-Allyl-2-methoxyphenol (Eugenol) derivatives
Uniqueness
(3E)-6-Chloro-3-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2,3-dihydro-1H-indol-2-one is unique due to its specific structural features, such as the chloro-substituted indole ring and the methoxyphenoxyethyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C26H21ClN2O3 |
|---|---|
Molekulargewicht |
444.9 g/mol |
IUPAC-Name |
(3E)-6-chloro-3-[[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C26H21ClN2O3/c1-31-19-7-9-20(10-8-19)32-13-12-29-16-17(21-4-2-3-5-25(21)29)14-23-22-11-6-18(27)15-24(22)28-26(23)30/h2-11,14-16H,12-13H2,1H3,(H,28,30)/b23-14+ |
InChI-Schlüssel |
CQEUEZFFRRNZQQ-OEAKJJBVSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C/4\C5=C(C=C(C=C5)Cl)NC4=O |
Kanonische SMILES |
COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C5=C(C=C(C=C5)Cl)NC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Z)-4-[({4-bromo-2-[5-hydroxy-3-(propylsulfanyl)-1,2,4-triazin-6-yl]phenyl}amino)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11570249.png)

![[4-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] acetate](/img/structure/B11570262.png)
![(2E)-2-cyano-N-ethyl-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11570278.png)
![(2E)-2-cyano-N-(2-methoxyethyl)-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11570279.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B11570299.png)

![6-(3-chloro-4-methoxyphenyl)-N-(2-methoxyethyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11570306.png)
![4,4,8-trimethyl-13-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene](/img/structure/B11570313.png)


![N-(4-fluorophenyl)-2-{3-[(E)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B11570337.png)
![Ethyl 2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11570343.png)
![3-(3-Methylphenyl)-5-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazolidine-2,4-dione](/img/structure/B11570354.png)
